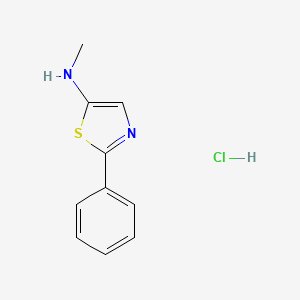
N-methyl-2-phenyl-1,3-thiazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-thiazol-5-yl-methylamine hydrochloride is a chemical compound with the molecular formula C10H10N2S·HCl and a molecular weight of 226.73 g/mol . This compound is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. It is primarily used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-thiazol-5-yl-methylamine hydrochloride typically involves the reaction of phosphorus pentasulfide with acylaminoketone to produce 2-phenyl-5-alkyl-thiazole . The reaction conditions often include the use of boiling ethanol and trimethylamine .
Industrial Production Methods: Industrial production methods for this compound may involve eco-friendly techniques such as microwave irradiation to enhance the yield and reduce the reaction time . These methods are designed to be more sustainable and efficient compared to traditional synthesis routes.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-thiazol-5-yl-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and bases are used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Phenyl-thiazol-5-yl-methylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-thiazol-5-yl-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical processes . For example, it may block histamine receptors, reducing the formation of stomach acid .
Comparison with Similar Compounds
Thiazole: A parent compound with a five-membered ring containing sulfur and nitrogen.
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Uniqueness: 2-Phenyl-thiazol-5-yl-methylamine hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H11ClN2S |
|---|---|
Molecular Weight |
226.73 g/mol |
IUPAC Name |
N-methyl-2-phenyl-1,3-thiazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10N2S.ClH/c1-11-9-7-12-10(13-9)8-5-3-2-4-6-8;/h2-7,11H,1H3;1H |
InChI Key |
WHDGUUMKEKOHOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=C(S1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















